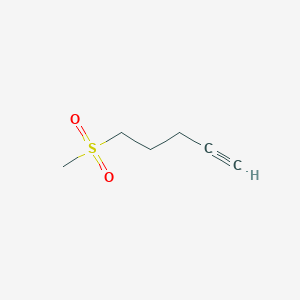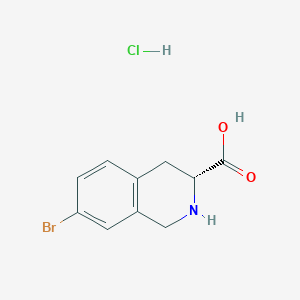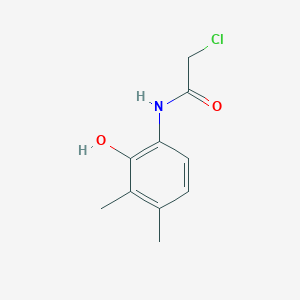
5-Methylsulfonylpent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Methylsulfonylpent-1-yne is represented by the formula C6H10O2S . The compound consists of six carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure and arrangement of these atoms can be determined through various analytical techniques such as spectroscopy .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.21 g/mol . It has a computed XLogP3-AA value of 0.5, which is a measure of its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 146.04015073 g/mol . The topological polar surface area is 42.5 Ų . The compound has a complexity of 199 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Synthesis of Complex Molecules : The synthesis and electrophile-induced cyclization reactions of sulfones, such as those related to 5-Methylsulfonylpent-1-yne, are foundational in creating complex molecular structures. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through sigmatropic rearrangement and its subsequent reactions with electrophiles demonstrate the versatility of sulfones in organic synthesis (Christov & Ivanov, 2004). This method showcases the potential for constructing heterocyclic products and various derivatives through targeted electrophile-induced reactions.
Materials Science Applications
Advanced Membrane Technology : The development of polysulfone (PSF) membranes for phase inversion processes highlights the role of sulfone compounds in materials science. PSF membranes, prepared from solutions containing sulfone additives, demonstrate enhanced phase separation due to the thermodynamic and kinetic properties of sulfones, leading to improved water permeability and selectivity in filtration applications (Han & Nam, 2002). This application is crucial in water treatment and purification technologies.
Polymeric Materials for Energy Storage : Sulfone-containing polymers have been explored for use as separators in zinc–air cells, where they effectively prevent cation permeation and significantly enhance cell capacity (Dewi et al., 2003). This demonstrates sulfones' potential in developing high-performance materials for energy storage systems.
High-Performance Electrolytes for Energy Storage
Electrolytes for High-Voltage Li-ion Batteries : Sulfone-based electrolytes have been identified as promising candidates for lithium-ion batteries operating at high voltages. Their exceptional electrochemical stability and compatibility with high-voltage electrodes make them suitable for next-generation energy storage applications. For example, ethersulfone-based electrolytes, when doped appropriately, have shown to support high cycling performance equivalent to standard electrolytes in Li-ion cells (Sun & Angell, 2009). This application is pivotal for advancing electric vehicle technologies and portable electronic devices.
Eigenschaften
IUPAC Name |
5-methylsulfonylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDCVZZCVFSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)

![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
